![molecular formula C9H6BrNO2 B12868637 1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
1-(7-Bromobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzoxazole ring and an ethanone group at the 2nd position. The molecular formula of this compound is C9H6BrNO2.
Preparation Methods
The synthesis of 1-(7-Bromobenzo[d]oxazol-2-yl)ethanone typically involves the bromination of benzo[d]oxazole derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 7-bromobenzo[d]oxazole with acetic anhydride under acidic conditions to yield the desired product. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(7-Bromobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The ethanone group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(7-Bromobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are investigated for their therapeutic properties and mechanisms of action.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(7-Bromobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring contribute to the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
1-(7-Bromobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone: Similar structure but with the bromine atom at the 5th position.
1-(7-Chlorobenzo[d]oxazol-2-yl)ethanone: Chlorine atom instead of bromine at the 7th position.
1-(7-Methylbenzo[d]oxazol-2-yl)ethanone: Methyl group instead of bromine at the 7th position.
The uniqueness of this compound lies in the specific positioning of the bromine atom, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(7-bromo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3 |
InChI Key |
YLUZQVOAFAEXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

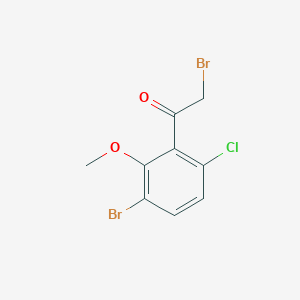
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
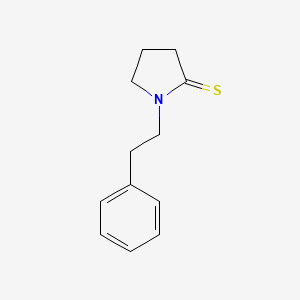
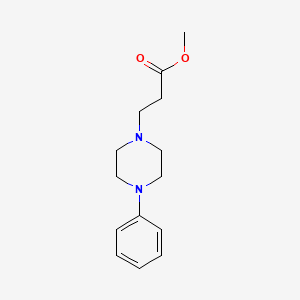
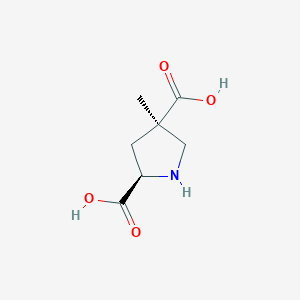
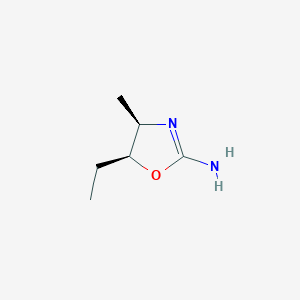
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

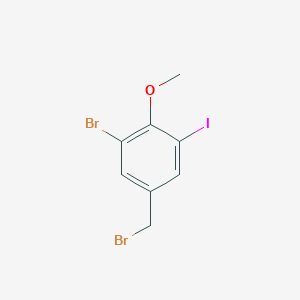
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
